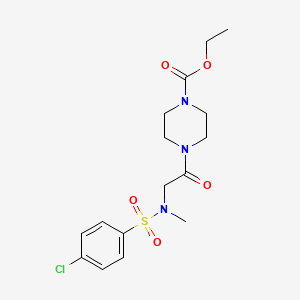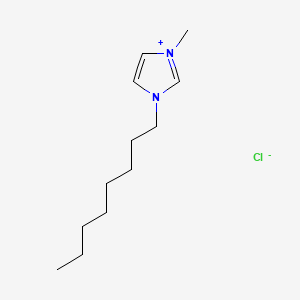
2-Cloroetílico-β-D-fructopiranósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Chloroethyl-b-D-fructopyranoside has several applications in scientific research:
Mecanismo De Acción
Target of Action
It is known to be used as an intermediate in the synthesis of chiral spiroacetals .
Mode of Action
It is synthesized through the reaction of D-fructose with 2-chloroethanol containing hydrogen chloride at room temperature
Result of Action
It is suggested that the compound exhibits promise for the amelioration of various ailments, most notably cancer
Análisis Bioquímico
Biochemical Properties
2-Chloroethyl-b-D-fructopyranoside plays a role in biochemical reactions as an intermediate in the synthesis of chiral spiroacetals . It interacts with enzymes, proteins, and other biomolecules through its chloroethyl group, which can undergo substitution reactions with nucleophilic anions such as azide (N3-), thiocyanate (NCS-), acetate (AcS-), and benzoate (BzO-) . These interactions can lead to the formation of various derivatives, which may have different biochemical properties and activities.
Cellular Effects
2-Chloroethyl-b-D-fructopyranoside influences various types of cells and cellular processes. It can affect cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s ability to undergo substitution reactions suggests that it may modify proteins and enzymes within cells, potentially leading to changes in their activity and function .
Molecular Mechanism
The molecular mechanism of 2-Chloroethyl-b-D-fructopyranoside involves its interaction with biomolecules through its chloroethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, the compound may influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloroethyl-b-D-fructopyranoside can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its activity and efficacy .
Dosage Effects in Animal Models
The effects of 2-Chloroethyl-b-D-fructopyranoside vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. It is important to determine the threshold dose at which the compound begins to exhibit significant biological activity, as well as the dose at which toxicity occurs .
Metabolic Pathways
2-Chloroethyl-b-D-fructopyranoside is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes that recognize its fructopyranoside structure, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Chloroethyl-b-D-fructopyranoside is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is important for determining its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-Chloroethyl-b-D-fructopyranoside is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular activity and function. The localization of the compound can also impact its stability and interactions with other biomolecules .
Métodos De Preparación
The synthesis of 2-Chloroethyl-b-D-fructopyranoside involves the reaction of D-fructose with 2-chloroethanol in the presence of hydrogen chloride at room temperature. This reaction yields highly crystalline 2-Chloroethyl-b-D-fructopyranoside with a yield greater than 90% . The chloro substituent in the compound can be substituted by various nucleophilic anions such as azide (N3–), thiocyanate (NCS–), acetate (AcS–), and benzoate (BzO–) . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
Análisis De Reacciones Químicas
2-Chloroethyl-b-D-fructopyranoside undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by nucleophilic anions like azide, thiocyanate, acetate, and benzoate.
Base-Catalyzed Reactions: Reaction with a base can lead to the formation of spiro-internal glycosides.
Tritylation: The glycoside can be tritylated to form 1-O-trityl ether.
Mesitylenesulphonylation: This reaction yields 1,4-disulphonate as the major product.
Epoxide Formation: Treatment with base can selectively displace the 4-sulphonyloxy group to form epoxides.
Comparación Con Compuestos Similares
2-Chloroethyl-b-D-fructopyranoside can be compared with other similar compounds such as:
2-Chloroethyl-b-D-glucopyranoside: Similar in structure but differs in the sugar moiety.
2-Chloroethyl-b-D-mannopyranoside: Another similar compound with a different sugar component.
2-Chloroethyl-b-D-galactopyranoside: Differing in the sugar moiety, this compound also undergoes similar chemical reactions.
The uniqueness of 2-Chloroethyl-b-D-fructopyranoside lies in its high yield synthesis and its versatility in undergoing various chemical reactions, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5-,6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKSWTOXDXZLNE-OOJXKGFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)OCCCl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCCl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[4-(Diethylsulfamoyl)phenyl]-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1224864.png)
![2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide](/img/structure/B1224866.png)
![2-[7-chloro-2,3-dioxo-4-(phenylmethyl)-1-quinoxalinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B1224872.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B1224873.png)
![PROP-2-EN-1-YL 2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B1224874.png)
![N-[5-[(2,6-dichlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1224876.png)

![N-(3-chlorophenyl)-2-[[2-(4-chlorophenyl)-6-oxo-1H-1,3,5-triazin-4-yl]thio]acetamide](/img/structure/B1224879.png)

![4-[3-(1-Naphthalenyl)prop-2-ynyl]-4-(3-phenylprop-2-ynyl)morpholin-4-ium](/img/structure/B1224883.png)

![3-chloro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B1224887.png)
![2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide](/img/structure/B1224889.png)
